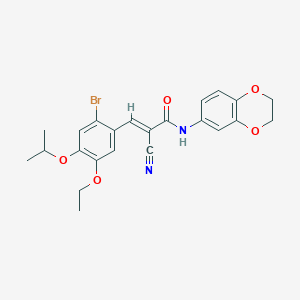

![molecular formula C27H22N2O6 B4625711 2-({[2-(4-甲氧基苯基)-4-喹啉基]羰基}氨基)对苯二甲酸二甲酯](/img/structure/B4625711.png)

2-({[2-(4-甲氧基苯基)-4-喹啉基]羰基}氨基)对苯二甲酸二甲酯

描述

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves multi-step reactions that include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. For example, a key intermediate for the synthesis of a family of SGLT2 inhibitors, starting from dimethyl terephthalate, demonstrated an effective preparation in six steps with a total yield of 24%, highlighting a scalable and cost-efficient process (Zhang et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals the importance of intermolecular hydrogen bonding and the influence of substituents on the molecular conformation. For instance, the structure of certain quinolin-2(1H)-one derivatives has been analyzed through spectral methods (FT-IR, 1H NMR, 13C NMR, UV-visible) and quantum chemical studies, providing insights into molecular geometry and electronic properties (Fatma et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives can include transformations such as methoxycarbonylation, which demonstrates the versatility of palladium-catalyzed reactions in modifying aryl chlorides, including the formation of dimethyl terephthalate among other products (Jiménez-Rodríguez et al., 2005). These reactions emphasize the chemical reactivity of quinoline derivatives and their potential for various chemical modifications.

Physical Properties Analysis

The physical properties of compounds like dimethyl terephthalate derivatives can be influenced by their molecular structure. For instance, phosphorylation of waste products from dimethyl terephthalate production can yield products with different characteristics, highlighting the impact of chemical modifications on physical properties (Todorov et al., 1992).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as reactivity and stability, can be studied through various analytical methods. For example, the synthesis and polymerizability of methyl-2-(methacroyloxy)ethyl terephthalate as a model for dimethyl terephthalate suggest potential applications in polymer science, indicating the diverse chemical properties of these compounds (Keyanpour-Rad & Ledwith, 1979).

科学研究应用

催化和化学合成

- 一项研究展示了钯配合物对芳基氯化物的甲氧羰基化反应的催化活性,该反应可以生成对苯二甲酸二甲酯等产物。此过程突出了相关化合物在促进有机合成反应中的潜力 (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

缓蚀

- 喹啉衍生物已被分析其在酸性介质中对低碳钢的缓蚀作用。鉴于结构相似,2-({[2-(4-甲氧基苯基)-4-喹啉基]羰基}氨基)对苯二甲酸二甲酯可能具有相似的性质,可用作缓蚀剂 (Singh, Srivastava, & Quraishi, 2016).

荧光和光物理性质

- 对喹啉衍生物及其与表面活性剂和纳米颗粒相互作用的研究表明,这些化合物可以表现出显着的荧光猝灭和增强,表明它们在光物理研究和传感和成像中的潜在应用 (Khan & Asiri, 2016).

材料科学和聚合物化学

- 对苯二甲酸二甲酯生产废物的磷酸化反应已得到研究,展示了化学回收潜力和从工业副产品中创造增值材料的方法 (Todorov, Georgieva, Troev, & Borisov, 1992).

属性

IUPAC Name |

dimethyl 2-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O6/c1-33-18-11-8-16(9-12-18)23-15-21(19-6-4-5-7-22(19)28-23)25(30)29-24-14-17(26(31)34-2)10-13-20(24)27(32)35-3/h4-15H,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQMFXLDOLITMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (3-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4625630.png)

![1-(2-furylmethyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4625632.png)

![8-(4-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4625639.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4625657.png)

![8-[4-(2,4-dichlorophenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4625671.png)

![4-bromo-N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4625676.png)

![isopropyl 2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4625686.png)

![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4625694.png)

![5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625704.png)

![N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4625730.png)